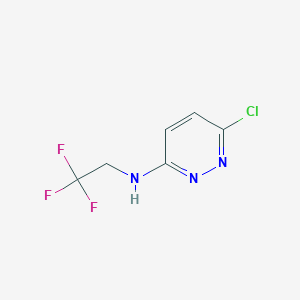amine CAS No. 1039836-71-9](/img/structure/B1460956.png)
[(2,4-Dichlorophenyl)methyl](3-methylbutan-2-yl)amine
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of [(2,4-Dichlorophenyl)methyl](3-methylbutan-2-yl)amine is not well understood. However, it is believed that this compound acts as a catalyst in the synthesis of various compounds. It is thought to catalyze the reaction of a Grignard reagent with a chloroformate ester, or the reaction of a primary amine with a dichlorophenylmethyl halide. Additionally, it is thought to catalyze the formation of polymers and peptides, and to catalyze the formation of organic compounds for use in drug development and biotechnology.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound does not have any direct effects on the body. It is thought to be a non-toxic compound, and is not believed to be a carcinogen. Additionally, it is not believed to be an endocrine disruptor, and is not believed to be an allergen.
Avantages Et Limitations Des Expériences En Laboratoire
[(2,4-Dichlorophenyl)methyl](3-methylbutan-2-yl)amine has several advantages and limitations for lab experiments. One of the main advantages is that it is a versatile compound that can be used to synthesize a variety of compounds. Additionally, it is a non-toxic compound, and is not believed to be a carcinogen, an endocrine disruptor, or an allergen. However, this compound is not a very stable compound, and can be easily decomposed or degraded. Additionally, it is not very soluble in water, and can be difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for the use of [(2,4-Dichlorophenyl)methyl](3-methylbutan-2-yl)amine in scientific research. One potential direction is to explore ways to increase the stability of this compound, so that it can be used in aqueous solutions. Additionally, more research could be done to explore the mechanism of action of this compound, in order to better understand how it catalyzes the synthesis of various compounds. Furthermore, more research could be done to explore the potential applications of this compound in drug development and biotechnology. Finally, more research could be done to explore the potential uses of this compound in the synthesis of polymeric materials for use in medical and industrial applications.
Applications De Recherche Scientifique
[(2,4-Dichlorophenyl)methyl](3-methylbutan-2-yl)amine has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various compounds, including pharmaceuticals. It has also been used in the synthesis of polymers, and in the synthesis of polymeric materials for use in medical and industrial applications. Additionally, this compound has been used in the synthesis of peptides, and in the synthesis of proteins. Furthermore, this compound has been used in the synthesis of organic compounds for use in drug development, and in the synthesis of organic compounds for use in biotechnology.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N/c1-8(2)9(3)15-7-10-4-5-11(13)6-12(10)14/h4-6,8-9,15H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWXAPWNOKBCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




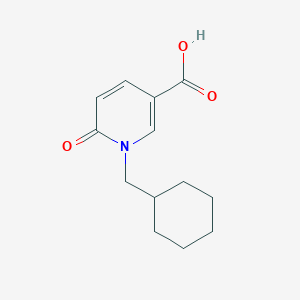
![1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine](/img/structure/B1460876.png)

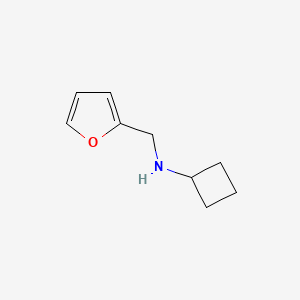

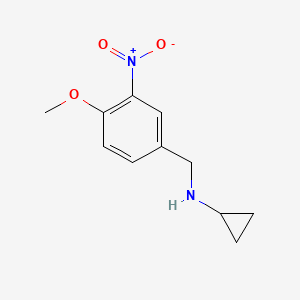

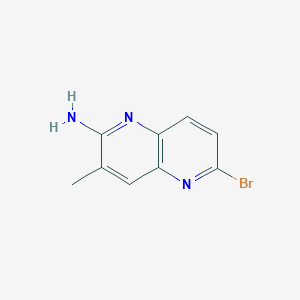
![1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1460889.png)
![[3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol](/img/structure/B1460891.png)
![2-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1460892.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460895.png)
